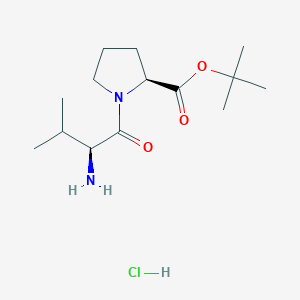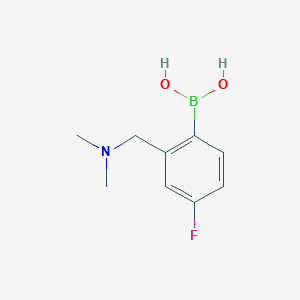
(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are those that contain at least one carbon-boron bond . This compound has a molecular formula of C9H14BNO2 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and a dimethylamino group attached to it . The molecular weight of this compound is 179.024 Da .Chemical Reactions Analysis
Boronic acids, including “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” include a density of 1.1±0.1 g/cm3, a boiling point of 309.1±44.0 °C at 760 mmHg, and a flash point of 140.7±28.4 °C . It has three freely rotating bonds and accepts three hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing
One notable application of related boronic acid compounds is in the development of colorimetric sensors for detecting fluoride ions. The work by Wade and Gabbaï (2009) illustrates this application through the synthesis of pyridinium boranes that undergo a color change upon fluoride binding due to an intramolecular charge transfer mechanism. This approach highlights the potential of boronic acid derivatives in environmental and biological sensing applications (Wade & Gabbaï, 2009).
Chemical Synthesis
Boronic acids are pivotal in organic synthesis, offering pathways to complex molecules. Asakura, Ōki, and Toyota (2000) demonstrated this by synthesizing a heterocyclic compound through deprotonation and intramolecular cyclization involving a boronic acid derivative. This exemplifies the role of boronic acids in facilitating novel synthetic routes and generating functional molecules with potential applications in various fields (Asakura, Ōki, & Toyota, 2000).
Fluorescence Probes
Boronic acid derivatives have been employed as fluorescent probes for sensing biological molecules. Dicesare and Lakowicz (2002) explored the synthesis of fluorescent probes using boronic acids for fluoride sensing. These probes rely on the spectral shifts induced by the interaction between the boronic acid group and fluoride ions, demonstrating the utility of boronic acid derivatives in biochemical analysis and imaging (Dicesare & Lakowicz, 2002).
Saccharide Sensing
The ability of boronic acid derivatives to bind saccharides has been harnessed for developing sensors that operate at physiological pH. Gao, Zhang, and Wang (2005) synthesized naphthalene-based boronic acid isomers for ratiometric and off-on sensing of saccharides. These compounds exhibit significant fluorescence changes upon binding with sugars, making them suitable for glucose sensing and potentially for diabetes monitoring (Gao, Zhang, & Wang, 2005).
Surface Analysis
Hecht, Fischer, Dietrich, Kraus, Descalzo, Unger, and Rurack (2013) developed boron-dipyrromethene (BODIPY) fluorophores with boronic acid functionalities for surface analysis. These compounds were used for labeling primary amino groups on surfaces, demonstrating their applicability in bioconjugation and surface chemistry studies (Hecht et al., 2013).
Wirkmechanismus
In the Suzuki–Miyaura coupling reaction, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide or pseudohalide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .
Safety and Hazards
Boronic acids, including “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid”, can be harmful if swallowed . They may also cause skin and eye irritation . Therefore, it is recommended to avoid eating, drinking, or smoking when handling this compound, and to wash hands and face thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(11)3-4-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNQSHWAKMXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




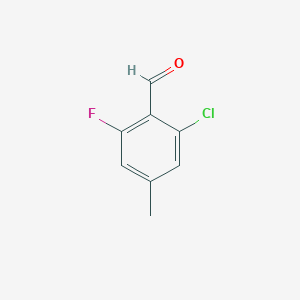


![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)
![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
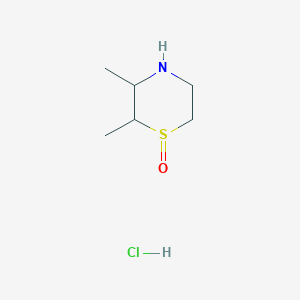


![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
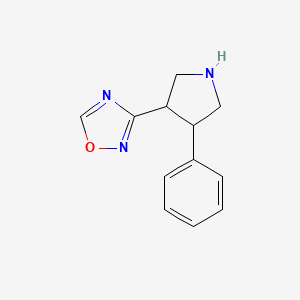
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
